1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine
Overview
Description
1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine, also known as MBZP, is a psychoactive substance that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. It may also modulate the activity of other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to modulate the activity of various neurotransmitter systems such as serotonin and dopamine. It may also have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine has several advantages for use in lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects due to its partial agonist activity at multiple receptor types.
Future Directions
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine, including further investigation of its mechanism of action and its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It may also be useful in the development of new drugs that target specific neurotransmitter systems, or in the study of the role of these systems in various physiological and pathological processes. Additionally, further optimization of the synthesis method and purification techniques may improve the yield and purity of this compound for use in future research.
Scientific Research Applications
1-(3,4-dichlorophenyl)-4-(2-methylbenzoyl)piperazine has been used in scientific research to investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to modulate the activity of various neurotransmitter systems such as serotonin and dopamine.
properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-15(13)18(23)22-10-8-21(9-11-22)14-6-7-16(19)17(20)12-14/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWCNOHEPNEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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